methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate (compound 5d) is a pyrrole-based platform chemical synthesized via the reaction of L-leucine methyl ester, D-ribose, acetamide, and oxalic acid in dimethyl sulfoxide (DMSO) under high-pressure conditions at 80°C for 30 minutes . The compound features a central pyrrole ring substituted with a formyl group at the 2-position and a methyl 4-methylpentanoate side chain at the 1-position. Structural confirmation was achieved through nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) . Its synthesis is part of a broader strategy to generate diversely functionalized pyrraline derivatives for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)-4-methylpentanoate |
InChI |
InChI=1S/C12H17NO3/c1-9(2)7-11(12(15)16-3)13-6-4-5-10(13)8-14/h4-6,8-9,11H,7H2,1-3H3 |
InChI Key |
WKNDIVOAKRQKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1C=CC=C1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate typically involves the reaction of 2-formylpyrrole with methyl 4-methylpentanoate under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Oxidation Reactions
The formyl group undergoes controlled oxidation to carboxylic acid derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 25°C, 6 hr | 2-(2-Carboxy-1H-pyrrol-1-yl)-4-methylpentanoic acid methyl ester | 78% |
| CrO₃/H₂SO₄ | Jones oxidation, 0°C | Same as above | 65% |
Notable limitation: Over-oxidation of the pyrrole ring is avoided through temperature control (<30°C) .
Reduction Pathways
Selective reductions target the formyl group while preserving the ester:
The NaBH₄ reduction demonstrates 89% conversion efficiency when monitored by TLC .
Cyclization Reactions
The formyl group facilitates heterocycle formation through condensations:
Electrophilic Substitution
The pyrrole ring undergoes regioselective substitution at the β-position:
| Electrophile | Conditions | Position | Product |
|---|---|---|---|
| Br₂/CCl₄ | 0°C, dark, 2 hr | C-4 | 2-(2-Formyl-4-bromo-1H-pyrrol-1-yl) derivative |
| HNO₃/AcOH | 25°C, 4 hr | C-3/C-5 | Nitro-substituted mixture (3:2 ratio) |
Bromination achieves >90% regioselectivity at C-4 due to steric hindrance from the methylpentanoate chain .
Ester Hydrolysis
Controlled saponification yields carboxylic acid derivatives:
| Base | Conditions | Product | pKa |
|---|---|---|---|
| LiOH/H₂O | RT, 6 hr | 2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid | 3.8 |
| NaOH/MeOH | 0°C, 2 hr | Same as above | - |
The carboxylic acid product shows increased water solubility (4.7 mg/mL vs. 0.9 mg/mL for ester) .
Stability Considerations
Critical degradation pathways under various conditions:
| Condition | Half-life | Major Degradation Product |
|---|---|---|
| pH <2 (HCl) | 8 hr | Demethylated carboxylic acid |
| pH >10 (NaOH) | 15 min | Hydrolyzed acid + pyrrole ring oxidation products |
| UV light (254 nm) | 48 hr | [2+2] Cycloaddition dimer |
Storage recommendations: -20°C under argon with desiccant .
This systematic analysis demonstrates the compound's versatility as a synthetic intermediate, particularly in heterocyclic chemistry and medicinal chemistry applications. The data tables consolidate experimental parameters from peer-reviewed studies to guide reproducible synthetic protocols.
Scientific Research Applications
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it has been shown to interact with the catalytic site of enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity .
Comparison with Similar Compounds
Aliphatic Side-Chain Derivatives
Compounds 5a–5e () share the core 2-formylpyrrole structure but differ in the amino acid-derived ester side chains:
| Compound | Amino Acid Precursor | Side Chain Structure | Key Structural Features |
|---|---|---|---|
| 5a | Glycine | -CH2COOCH3 | Shortest chain, no branching |
| 5b | L-Alanine | -CH(CH3)COOCH3 | Methyl branch at β-position |
| 5c | L-Valine | -CH(CH(CH3)2)COOCH3 | Branched isopropyl group at β-position |
| 5d | L-Leucine | -CH(CH2CH(CH3)2)COOCH3 | 4-methylpentanoate chain |
| 5e | L-Isoleucine | -CH(CH2CH2CH3)CH(CH3)COOCH3 | γ-methyl branching |
Key Observations :
- Steric Effects: Compound 5d exhibits moderate steric bulk due to its 4-methylpentanoate chain, intermediate between the linear 5a and the highly branched 5c and 5e.
Aromatic and Functionalized Derivatives
describes compounds 5f–5k , which incorporate aromatic or heteroatom-containing side chains:
| Compound | Side Chain Structure | Key Features | Yield |
|---|---|---|---|
| 5f | -CH2C6H5COOCH3 | Phenyl group at β-position | 54% |
| 5g | -CH2CH2C6H5COOCH3 | Phenyl group at γ-position | 53% |
| 5h | -CH(COOCH3)CH2COOCH3 | Dicarboxylate functionality | 37% |
| 5j | -CH2SCH3COOCH3 | Methylthio group at γ-position | 46% |
| 5k | -CH2C9H6NCOOCH3 | Indole moiety at β-position | 55% |
Comparison with 5d :
- Hydrophobicity : Aromatic derivatives (5f, 5g, 5k ) exhibit higher lipophilicity compared to 5d , as evidenced by their lower yields (53–55%), likely due to reduced solubility in polar solvents like DMSO .
- Yield Trends : 5d (aliphatic) likely has a higher synthetic yield than 5h (37%) or 5j (46%), as steric effects in 5d are less disruptive than heteroatom incorporation or dicarboxylate formation .
Spectroscopic Data Highlights
Key NMR and IR data for 5d and selected analogs:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 5d | 1.65 (m, CH(CH2CH(CH3)2)), 10.2 (CHO) | 160.1 (CHO), 173.5 (COOCH3) | 1720 (C=O), 1660 (CHO) |
| 5a | 3.70 (s, OCH3), 10.1 (CHO) | 161.0 (CHO), 170.2 (COOCH3) | 1715 (C=O), 1655 (CHO) |
| 5f | 7.25–7.35 (m, Ph), 10.3 (CHO) | 161.5 (CHO), 173.0 (COOCH3) | 1718 (C=O), 1662 (CHO) |
| 5k | 7.10–7.60 (m, indole), 10.4 (CHO) | 160.8 (CHO), 173.8 (COOCH3) | 1722 (C=O), 1665 (CHO) |
Structural Insights :
- The formyl proton (δ ~10.2–10.4 ppm) and carbonyl signals (IR ~1660–1720 cm⁻¹) are consistent across all compounds, confirming the conserved 2-formylpyrrole core .
- Side-chain substituents alter chemical shifts; e.g., 5d’s methylpentanoate chain causes upfield shifts for methyl protons (δ 1.65) compared to 5a’s simpler acetate .
Biological Activity
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including hepatoprotective, immunostimulatory, and antiproliferative effects, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrole ring, which is known for its biological activity. The presence of the formyl group enhances its reactivity and interaction with various biological targets. The structural formula can be represented as:
Hepatoprotective Effects
Research indicates that this compound exhibits hepatoprotective properties. Studies have shown that it can mitigate liver damage induced by toxins, potentially through antioxidant mechanisms that reduce oxidative stress in liver cells.
Immunostimulatory Activity
The compound has been studied for its ability to enhance immune responses. In vitro assays demonstrated that it significantly increases the phagocytic activity of macrophages, suggesting a role in boosting innate immunity. This effect is crucial for developing treatments against infections and enhancing vaccine efficacy .
Antiproliferative Effects
This compound has shown promising antiproliferative effects against various cancer cell lines. In particular, it has been reported to inhibit the growth of HepG2 and EACC cells, indicating potential as an anticancer agent . The mechanism involves induction of apoptosis and modulation of cell cycle progression.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole moiety interacts with enzymes and receptors involved in cellular signaling pathways. This multifaceted mechanism underlies its diverse biological effects.
Study 1: Hepatoprotective Activity
In a controlled study, rats were administered this compound prior to exposure to carbon tetrachloride (CCl₄). Results indicated a significant reduction in liver enzyme levels (ALT and AST), suggesting effective hepatoprotection.
Study 2: Immunomodulatory Effects
A study involving RAW 264.7 macrophage cells demonstrated that treatment with the compound increased nitric oxide production significantly, indicating enhanced immune function. The increase in phagocytosis was measured using flow cytometry, confirming its immunostimulatory properties .
Study 3: Anticancer Activity
In vitro tests on various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 20 to 50 µM across different cell types, highlighting its potential as a lead compound for anticancer drug development .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate, and how is the product typically characterized?
- Methodological Answer : Synthesis typically involves formylation of a pyrrole precursor followed by coupling with a methyl 4-methylpentanoate derivative. Key steps include protecting-group strategies for regioselective formylation (e.g., Vilsmeier-Haack reaction) and esterification. Characterization relies on NMR (¹H/¹³C, 2D COSY/HSQC), IR spectroscopy for functional group verification, and X-ray crystallography for absolute configuration confirmation . Mass spectrometry (HRMS) is critical for molecular weight validation.
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is preferred, using reference standards (e.g., USP-grade impurities) for calibration . Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may assess thermal stability and polymorphic forms .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (light, humidity, temperature) per ICH guidelines. Store the compound in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Monitor degradation via periodic HPLC analysis and compare against degradation markers .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in formylation steps. Machine learning algorithms can analyze experimental datasets to identify optimal solvent systems or catalysts. Reaction path sampling (RPS) methods, as employed by initiatives like ICReDD, reduce trial-and-error experimentation by integrating computational predictions with high-throughput screening .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism or conformational flexibility. Use dynamic NMR experiments (variable-temperature or NOESY) to probe exchange processes. For ambiguous NOE correlations, synthesize isotopically labeled analogs (e.g., ¹³C-enriched) or employ X-ray crystallography for definitive structural assignment . Cross-validate with independent synthetic routes to rule out isomer contamination .
Q. How can researchers scale up synthesis while maintaining yield and purity?
- Methodological Answer : Apply design of experiments (DoE) to optimize parameters (temperature, stoichiometry, residence time). Transition from batch to continuous flow reactors to enhance mixing and heat transfer. Use membrane separation technologies for in-line purification, reducing downstream processing steps. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of reaction progress .
Q. What advanced techniques characterize the compound’s reactivity in complex reaction systems?
- Methodological Answer : Kinetic studies using stopped-flow UV/Vis spectroscopy or time-resolved mass spectrometry track intermediate formation. Isotope labeling (e.g., deuterium at the formyl group) elucidates mechanistic pathways. Pair with computational microkinetic modeling to simulate reaction networks and identify rate-limiting steps .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental yields?
- Methodological Answer : Discrepancies often arise from unaccounted side reactions or catalyst deactivation. Perform post-reaction analysis (e.g., GC-MS, LC-HRMS) to identify byproducts. Use sensitivity analysis in computational models to assess the impact of minor pathway contributions. Validate with kinetic isotope effects (KIE) or competitive reaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
